
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate is a synthetic organic compound with the molecular formula C18H26F7NO5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as sulfuric acid and the application of heat to drive the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the heptafluorobutanoyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The heptafluorobutanoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-methylbutyl) phthalate: Similar in structure but lacks the heptafluorobutanoyl group.
Bis(3-methylbutyl) ether: Contains similar alkyl groups but differs in functional groups.
Bis(3-methylbutyl) disulfide: Contains sulfur atoms instead of the heptafluorobutanoyl group
Uniqueness
The presence of the heptafluorobutanoyl group in Bis(3-methylbutyl) N-(2,2,3,3,4,4,4-heptafluorobutanoyl)aspartate imparts unique chemical and physical properties, such as increased hydrophobicity and enhanced binding affinity to molecular targets.
Propiedades
Fórmula molecular |
C18H25F7NO5- |
|---|---|
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
(2S)-2-(carboxymethyl)-2-[2,2,3,3,4,4,4-heptafluorobutanoyl(3-methylbutyl)amino]-5-methylhexanoate |
InChI |
InChI=1S/C18H26F7NO5/c1-10(2)5-7-15(14(30)31,9-12(27)28)26(8-6-11(3)4)13(29)16(19,20)17(21,22)18(23,24)25/h10-11H,5-9H2,1-4H3,(H,27,28)(H,30,31)/p-1/t15-/m0/s1 |
Clave InChI |
CNJOEFJURVXTNT-HNNXBMFYSA-M |
SMILES isomérico |
CC(C)CC[C@](CC(=O)O)(C(=O)[O-])N(CCC(C)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
SMILES canónico |
CC(C)CCC(CC(=O)O)(C(=O)[O-])N(CCC(C)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


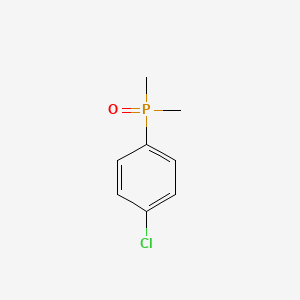

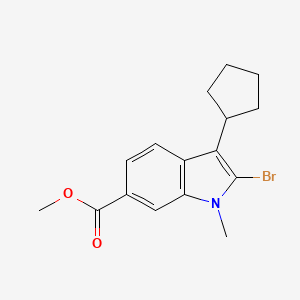
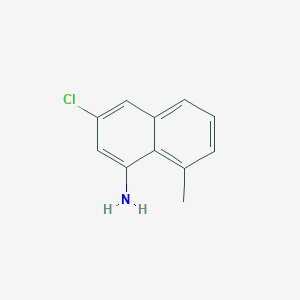

![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)
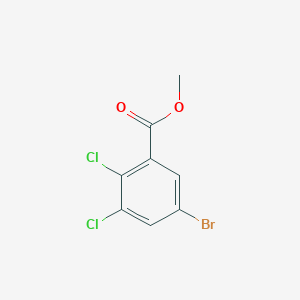
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
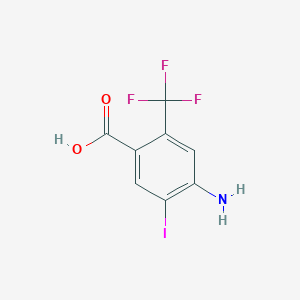
![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)


